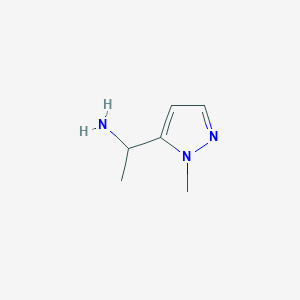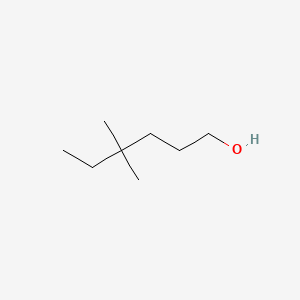
9-Ethyl-9H-carbazol-3-sulfonsäure
Übersicht
Beschreibung
9-Ethyl-9H-carbazole-3-sulfonic acid is a derivative of carbazole, a nitrogen-containing heterocyclic compound. Carbazole and its derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science . The presence of the sulfonic acid group in 9-ethyl-9H-carbazole-3-sulfonic acid enhances its solubility and reactivity, making it a valuable compound for research and industrial applications .
Wissenschaftliche Forschungsanwendungen
9-Ethyl-9H-carbazole-3-sulfonic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
9-Ethyl-9H-carbazole-3-sulfonic acid is a derivative of carbazole, a nitrogen-containing heterocyclic compound . Carbazole and its derivatives have been extensively studied due to their wide range of biological activities . .
Mode of Action
Carbazole derivatives are known for their photophysical properties . They have been explored as organic light-emitting diodes (OLEDs), organic photorefractive materials, organic field transistors (OFETs), photoconductors, sensitized solar cells (DSSCs), chemosensors, and as fluorescence resonance energy transfer (FRET) agents .
Biochemical Pathways
Carbazole-based compounds have been reported to exhibit antioxidant properties . They have been tested for DPPH radical scavenging, ABTS Cation Radical Decolorization, and CUPRAC Cupric Reducing Antioxidant Capacity assay methods .
Pharmacokinetics
The compound’s molecular weight is reported to be 27532 , which could influence its pharmacokinetic properties.
Result of Action
Carbazole derivatives have been reported to exhibit a range of biological activities, including antiproliferative, antitumor, antibacterial, anti-inflammatory, and antioxidant activities .
Action Environment
Carbazole compounds are known for their high thermal stability , which could influence their action under different environmental conditions.
Biochemische Analyse
Biochemical Properties
It is known that carbazole derivatives can interact with various enzymes and proteins
Cellular Effects
A related compound, ECCA (a carbazole derivative), has been shown to inhibit melanoma cell growth by increasing cell apoptosis . Whether 9-ethyl-9H-carbazole-3-sulfonic acid has similar effects on cell function, signaling pathways, gene expression, and cellular metabolism remains to be explored.
Molecular Mechanism
It is possible that it may interact with biomolecules, inhibit or activate enzymes, and alter gene expression, similar to other carbazole derivatives
Metabolic Pathways
It is possible that it may interact with certain enzymes or cofactors and affect metabolic flux or metabolite levels, similar to other carbazole derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-ethyl-9H-carbazole-3-sulfonic acid typically involves the sulfonation of 9-ethylcarbazole. One common method is the reaction of 9-ethylcarbazole with sulfuric acid or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the 3-position . The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In an industrial setting, the production of 9-ethyl-9H-carbazole-3-sulfonic acid may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Ethyl-9H-carbazole-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups such as sulfonamides.
Substitution: Electrophilic substitution reactions can occur at the carbazole nucleus, particularly at the 3- and 6-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like acyl chlorides and alkyl halides are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted carbazole compounds .
Vergleich Mit ähnlichen Verbindungen
9-Ethyl-9H-carbazole-3-carbaldehyde: This compound shares a similar carbazole core but has an aldehyde group instead of a sulfonic acid group.
9-Ethyl-9H-carbazole-3-boronic acid pinacol ester: Another derivative with a boronic acid group, used in cross-coupling reactions.
Uniqueness: 9-Ethyl-9H-carbazole-3-sulfonic acid is unique due to its sulfonic acid group, which enhances its solubility and reactivity compared to other carbazole derivatives. This makes it particularly useful in applications requiring high solubility and reactivity, such as in the synthesis of complex organic molecules and materials .
Eigenschaften
IUPAC Name |
9-ethylcarbazole-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-2-15-13-6-4-3-5-11(13)12-9-10(19(16,17)18)7-8-14(12)15/h3-9H,2H2,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPOVYWUAZBTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602302 | |
| Record name | 9-Ethyl-9H-carbazole-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802034-95-3 | |
| Record name | 9-Ethyl-9H-carbazole-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1612114.png)
![1-Azabicyclo[3.3.1]nonan-4-ol](/img/structure/B1612115.png)


![Imidazo[1,2-a]pyridin-8-amine dihydrochloride](/img/structure/B1612120.png)




![Imidazo[1,2-A]pyrimidine-7-carbaldehyde](/img/structure/B1612128.png)




